Anastrozole Diacid
Description
Contextualization as a Chemical Entity and Related Compound of Anastrozole
Anastrozole Diacid is chemically known as 2,2'-[5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene]bis(2-methylpropanoic acid). pharmaffiliates.comlgcstandards.comdaicelpharmastandards.com It is recognized as a process-related impurity and a degradation product of Anastrozole, a non-steroidal aromatase inhibitor. daicelpharmastandards.comresearchgate.netnih.gov Anastrozole itself has a complex structure, and during its synthesis and storage, various related compounds, including this compound, can be formed. daicelpharmastandards.comgoogle.com
The molecular formula of this compound is C17H21N3O4, and it has a molecular weight of approximately 331.37 g/mol . lgcstandards.compharmaffiliates.comsimsonpharma.com This differs from Anastrozole, which has a molecular formula of C17H19N5 and a molecular weight of about 293.4 g/mol . daicelpharmastandards.comnih.gov The structural difference lies in the hydrolysis of the two nitrile groups in Anastrozole to carboxylic acid groups in this compound.
| Compound | Chemical Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | 2,2'-[5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene]bis(2-methylpropanoic acid) | C17H21N3O4 | 331.37 | 1338800-81-9 |
| Anastrozole | α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile | C17H19N5 | 293.4 | 120511-73-1 |
Significance in Impurity Profiling and Chemical Reference Standards Research
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug quality, safety, and efficacy. google.com Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.10% or higher. researchgate.netnih.govresearchgate.net this compound, being a known impurity of Anastrozole, is a focal point of impurity profiling studies. daicelpharmastandards.comresearchgate.net
The development of analytical methods to detect and quantify this compound is essential for the quality control of Anastrozole drug products. synzeal.com These methods, often employing techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), rely on the availability of pure this compound as a chemical reference standard. researchgate.netresearchgate.net Reference standards are highly purified compounds used to:
Identify and quantify impurities. synzeal.com
Validate analytical methods.
Assess the stability of the API under various stress conditions. researchgate.net
The synthesis and isolation of this compound in a pure form are therefore crucial for pharmaceutical research and development, enabling accurate and reliable quality control of Anastrozole. daicelpharmastandards.com
Overview of Research Imperatives for this compound Characterization
The comprehensive characterization of this compound is a primary objective for researchers. This involves a multi-faceted approach to elucidate its chemical and physical properties. Key research imperatives include:
Structural Elucidation: The precise chemical structure of this compound has been confirmed using advanced spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. daicelpharmastandards.com This data is vital for its unequivocal identification.
Synthesis and Isolation: Developing efficient and reproducible methods for the synthesis and isolation of this compound is a significant area of research. daicelpharmastandards.com This ensures a consistent supply of the reference standard for analytical purposes. Isolation of impurities from the bulk drug is often achieved using techniques like preparative HPLC. researchgate.netscielo.br
Analytical Method Development: Research focuses on creating and validating sensitive and specific analytical methods for the detection and quantification of this compound in Anastrozole samples. researchgate.netnih.gov Stability-indicating methods are particularly important to monitor the formation of this degradation product over time. researchgate.net
Forced Degradation Studies: To understand the formation pathways of this compound, forced degradation studies are conducted. researchgate.netnih.gov Anastrozole is subjected to stress conditions such as acid, base, oxidation, heat, and light to induce degradation and identify the resulting products, including this compound. researchgate.netnih.gov Studies have shown that Anastrozole degrades under basic and oxidative conditions to form this compound. researchgate.netnih.gov
Properties
CAS No. |
1338800-81-9 |
|---|---|
Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.37 |
Appearance |
Solid powder |
Purity |
> 95% |
solubility |
DMSO (Slightly), Methanol (Slightly) |
Synonyms |
2,2'-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic Acid);alfa1 , alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetic acid |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of Anastrozole Diacid
Chemical Synthesis Approaches for Anastrozole Diacid Reference Standard Preparation
The this compound reference standard, chemically known as 2,2'-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3-phenylene}bis(2-methylpropanoic acid), is essential for analytical method development, validation, and quality control during the manufacturing of Anastrozole. axios-research.comsynthinkchemicals.com Specialized chemical synthesis companies offer this compound, ensuring it is fully characterized and compliant with regulatory guidelines. axios-research.com
While the precise, proprietary synthesis methods are not publicly detailed, the preparation of the reference standard is a critical process. It allows for accurate identification and quantification of this impurity in Anastrozole active pharmaceutical ingredient (API) and finished dosage forms. axios-research.com The availability of this certified reference material, with CAS Number 1338800-81-9, is fundamental for stability testing and ensuring that the levels of this impurity remain within safe, regulated limits. axios-research.comsynthinkchemicals.comlgcstandards.com
Pathways of this compound Formation via Anastrozole Degradation
Forced degradation studies, performed under conditions more severe than standard stability testing, are used to identify potential degradation products like this compound. unr.edu.ar These studies involve exposing the drug substance to various stressors, including hydrolysis, oxidation, light, and heat, as mandated by the International Conference on Harmonization (ICH) guidelines. unr.edu.arnih.gov
Hydrolytic Degradation Mechanisms Leading to this compound
Anastrozole has been shown to be particularly susceptible to degradation under basic hydrolytic conditions. nih.govresearchgate.netresearchgate.net Studies reveal that when Anastrozole is exposed to alkaline solutions, such as sodium hydroxide (B78521), it degrades to form both a monoacid impurity (Anastrozole Monoacid) and the primary subject of this article, this compound. nih.govresearchgate.net The degradation follows first-order kinetics and is pH-dependent, with instability increasing in alkaline conditions. researchgate.net In contrast, the drug shows greater stability under acidic and neutral pH conditions. unr.edu.arresearchgate.net
The formation of this compound under these conditions is a direct result of the hydrolysis of the two nitrile (-C≡N) groups present in the Anastrozole molecule.
Oxidative Degradation Mechanisms Associated with this compound Formation
The stability of Anastrozole under oxidative stress has yielded somewhat varied results across studies. Several reports indicate that Anastrozole degrades slightly under oxidative conditions, such as exposure to hydrogen peroxide, leading to the formation of this compound. nih.govresearchgate.net One study noted that the drug was stable under all tested stress conditions except for oxidation. nih.govresearchgate.net Another described it as "partly stable" under oxidative stress. scribd.com
This suggests that while oxidation is a confirmed degradation pathway for Anastrozole, the extent of degradation and subsequent formation of the diacid may be less pronounced compared to base-catalyzed hydrolysis. The N-oxide of the triazole ring has also been identified as a potential product under oxidizing conditions for structurally similar molecules. nih.gov
Photolytic Degradation Studies and this compound Generation
Photostability testing is a critical component of forced degradation studies. unr.edu.ar When subjected to photolytic stress by exposure to UV light, Anastrozole has generally been found to be stable. researchgate.netresearchgate.net Studies that included photolytic conditions in their forced degradation protocols did not report the generation of this compound as a significant degradation product. nih.govresearchgate.net This indicates that light exposure is not a primary pathway for the formation of this specific impurity.
Thermal Stress-Induced Formation of this compound
Anastrozole has demonstrated considerable stability under thermal stress conditions. scribd.com When the bulk drug powder and tablets were subjected to heat, minimal degradation was observed. researchgate.netresearchgate.net For example, one study found the drug to be completely stable under thermal conditions. scribd.com Another reported only minor degradation when the bulk powder was heated to 105°C for 6 hours. Therefore, the formation of this compound is not significantly promoted by thermal stress alone.
Summary of Anastrozole Degradation Findings
| Stress Condition | Observation | Formation of this compound | Reference |
|---|---|---|---|
| Basic Hydrolysis (Alkaline) | Significant degradation observed. | Confirmed degradation product. | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Acidic Hydrolysis | Generally stable. | Not a significant pathway. | unr.edu.ar |
| Oxidation | Slight to moderate degradation observed. | Confirmed as a minor degradation product. | nih.govresearchgate.netnih.gov |
| Photolysis (UV Light) | Generally stable. | Not a significant pathway. | nih.govresearchgate.netresearchgate.net |
| Thermal (Heat) | Generally stable. | Not a significant pathway. | researchgate.netscribd.com |
Mechanistic Elucidation of Diacid Formation from Anastrozole Precursors
The primary precursor for the formation of this compound via degradation is the Anastrozole molecule itself. The chemical transformation involves the hydrolysis of the two nitrile functional groups (R-C≡N) into carboxylic acid groups (R-COOH).
This reaction, particularly under basic conditions, proceeds through a well-understood mechanism:
Nucleophilic Attack : A hydroxide ion (OH⁻) from the basic solution acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group. chemistrysteps.com This breaks the carbon-nitrogen triple bond.
Amide Intermediate : The reaction proceeds through the formation of an amide intermediate (R-CONH₂). chemguide.co.ukusp.br Under milder conditions, this amide can sometimes be isolated. organicchemistrytutor.com
Hydrolysis of Amide : With continued heating in the basic solution, the amide intermediate is further hydrolyzed. The hydroxide ion attacks the carbonyl carbon of the amide.
Formation of Carboxylate Salt : This second step results in the formation of a carboxylate salt (R-COO⁻) and the release of ammonia (B1221849) (NH₃). chemguide.co.uk
Protonation : In a final workup step involving acidification, the carboxylate salt is protonated to yield the final carboxylic acid.
In the case of Anastrozole, this process occurs at both nitrile positions on the benzene (B151609) ring to yield the stable this compound. The identification of both the monoacid and diacid impurities in degradation studies supports this stepwise hydrolysis mechanism. nih.govresearchgate.net
Advanced Spectroscopic and Chromatographic Characterization of Anastrozole Diacid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationresearchgate.netdaicelpharmastandards.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including Anastrozole Diacid. researchgate.net The characterization of this compound relies heavily on a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques. daicelpharmastandards.com These methods provide detailed information about the molecule's atomic framework, confirming the identity and purity of the substance. daicelpharmastandards.com
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysisresearchgate.netresearchgate.netnih.gov
Proton (¹H) NMR spectroscopy for this compound, chemically known as 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid), provides precise information on the number and environment of hydrogen atoms. nih.gov Analysis of the ¹H NMR spectrum is critical for confirming the conversion of the nitrile groups in the parent Anastrozole to carboxylic acid groups. The spectrum would display characteristic signals corresponding to each type of proton within the molecular structure.
Key expected signals in the ¹H NMR spectrum include distinct resonances for the protons of the 1,2,4-triazole (B32235) ring, the methylene (B1212753) (-CH₂-) bridge protons, the protons on the central benzene (B151609) ring, and the methyl (-CH₃) protons. The presence of the carboxylic acid protons (-COOH) would typically be observed as a broad singlet at a downfield chemical shift, although its visibility and position can vary depending on the solvent and concentration.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Methyl Protons (-C(CH₃)₂) | Upfield region | Singlet | 12H |
| Methylene Protons (-CH₂-) | Mid-field region | Singlet | 2H |
| Aromatic Protons (-C₆H₃-) | Downfield region | Multiplets/Singlets | 3H |
| Triazole Protons (-C₂H₂N₃-) | Far downfield region | Singlets | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysisresearchgate.netresearchgate.netnih.gov
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. daicelpharmastandards.com This technique is essential for confirming the presence of the carboxyl (-COOH) carbons, which have a characteristic chemical shift in the downfield region of the spectrum (typically 170-185 ppm). The complete proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. This includes signals for the methyl carbons, the quaternary carbons of the isobutyric acid moieties, the methylene bridge carbon, the aromatic carbons of the central phenyl ring, and the carbons of the triazole ring.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Environment | Expected Chemical Shift (ppm) |
|---|---|
| Methyl Carbons (-C(C H₃)₂) | Upfield region |
| Quaternary Carbons (-C (CH₃)₂) | Mid-field region |
| Methylene Carbon (-C H₂-) | Mid-field region |
| Aromatic Carbons (-C ₆H₃-) | Downfield region |
| Triazole Carbons (-C ₂H₂N₃-) | Downfield region |
Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidationresearchgate.netdaicelpharmastandards.com
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. researchgate.netwikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY spectra establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the aromatic ring system.
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. wikipedia.org
HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for confirming the connectivity between key structural fragments, such as linking the methylene bridge protons to the carbons of the triazole and phenyl rings, and connecting the methyl protons to the quaternary and carboxyl carbons.
These advanced spectroscopic methods, often provided as part of a comprehensive Certificate of Analysis for chemical standards, collectively provide irrefutable evidence for the structure of this compound. daicelpharmastandards.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisresearchgate.netdaicelpharmastandards.comresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns. daicelpharmastandards.comresearchgate.net It is frequently coupled with chromatographic methods for enhanced specificity. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applicationsresearchgate.netdaicelpharmastandards.comijpsonline.com
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a primary technique for the identification and characterization of this compound. researchgate.netijpsonline.com This method is especially useful in forced degradation studies of Anastrozole, where it is necessary to separate and identify resulting products. researchgate.netnih.gov
In a typical application, a reverse-phase liquid chromatography method is used to separate this compound from the parent drug and other impurities. researchgate.netresearchgate.net The eluent is then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of this compound is observed, confirming its molecular weight. nih.gov For this compound, with a molecular formula of C₁₇H₂₁N₃O₄ and a molecular weight of 331.37 g/mol , a protonated molecular ion ([M+H]⁺) would be detected at a mass-to-charge ratio (m/z) of approximately 332.4. daicelpharmastandards.compharmaffiliates.com
Further analysis using tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides definitive structural confirmation. nih.gov
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₄ | daicelpharmastandards.compharmaffiliates.com |
| Molecular Weight | 331.37 g/mol | daicelpharmastandards.compharmaffiliates.com |
| CAS Number | 1338800-81-9 | daicelpharmastandards.compharmaffiliates.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approachesresearchgate.netdea.gov
While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of many pharmaceutical compounds and their impurities, its direct application to this compound presents challenges. researchgate.netdea.gov this compound is a dicarboxylic acid, a class of compounds that is generally non-volatile and thermally labile. Direct injection into a GC system would likely lead to decomposition rather than volatilization.
Therefore, for GC-MS analysis to be viable, a derivatization step is typically required. The carboxylic acid functional groups would be converted into more volatile and thermally stable derivatives, such as methyl or silyl (B83357) esters. Following derivatization, the resulting compound could be analyzed by GC-MS to confirm its molecular structure through its characteristic retention time and mass spectrum. While GC-MS has been used to characterize other impurities of Anastrozole, its application for the diacid impurity is less direct than LC-MS. researchgate.netresearchgate.net
Table of Compounds Mentioned
| Compound Name | Chemical Name |
|---|---|
| Anastrozole | α,α,α′,α′-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. bioanalysis-zone.com This measurement, known as the exact mass, allows for the determination of the elemental composition of a compound, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.comalgimed.com
For this compound, HRMS provides critical data for its structural confirmation. The molecular formula of this compound is established as C₁₇H₂₁N₃O₄. daicelpharmastandards.comaxios-research.com Using the masses of the most abundant isotopes of each element (C: 12.0000, H: 1.007825, N: 14.003074, O: 15.994915), the theoretical monoisotopic mass can be calculated. algimed.comsisweb.com
An experimental HRMS analysis of an this compound sample would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a few parts per million (ppm) of error. This close correlation provides strong evidence for the assigned molecular formula, a fundamental step in its identification. algimed.com
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₁N₃O₄ | daicelpharmastandards.comaxios-research.com |
| Molecular Weight (Nominal) | 331 | pharmaffiliates.comsynzeal.com |
| Theoretical Exact Mass | 331.1532 | Calculated |
| Expected Ion | [M+H]⁺ | |
| Expected m/z for [M+H]⁺ | 332.1605 | Calculated |
Note: The theoretical exact mass is calculated based on the monoisotopic masses of the constituent elements.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. wiley.com Since different functional groups absorb IR radiation at characteristic frequencies, an IR spectrum provides a molecular fingerprint, enabling the identification of the functional groups present in a compound. wiley.comcopbela.org
While specific experimental IR spectra for this compound are not widely published, the expected absorption bands can be predicted based on its molecular structure. The key structural difference between Anastrozole and this compound is the hydrolysis of the two nitrile (-C≡N) groups into carboxylic acid (-COOH) groups. researchgate.net This transformation would result in the appearance of distinct absorption bands characteristic of carboxylic acids and the disappearance of the nitrile stretch.
The IR spectrum of this compound is expected to show the following key absorptions:
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
C-H Stretch (Aromatic and Aliphatic): Absorption bands in the 3100-3000 cm⁻¹ region for aromatic C-H stretching and 3000-2850 cm⁻¹ for aliphatic C-H stretching.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically found around 1725-1700 cm⁻¹ for the carbonyl group of a saturated carboxylic acid.
C=C Stretch (Aromatic): Medium to weak absorption bands in the 1600-1450 cm⁻¹ region corresponding to the carbon-carbon stretching vibrations within the benzene ring.
C-N Stretch: The triazole ring would exhibit C-N stretching vibrations, typically observed in the 1335-1250 cm⁻¹ range for aromatic amines. copbela.org
Disappearance of -C≡N Stretch: The characteristic sharp, medium-intensity nitrile absorption band seen in Anastrozole's spectrum (around 2260-2220 cm⁻¹) would be absent in the spectrum of this compound. copbela.org
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 3300 - 2500 (very broad) | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
| Carboxylic Acid C=O | 1725 - 1700 (strong, sharp) | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Triazole C-N | 1335 - 1250 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. iajps.comsci-hub.se The parts of a molecule that absorb light in the UV-Vis region are known as chromophores. iajps.com
The primary chromophore in this compound is the substituted benzene ring system, which is in conjugation with the triazole ring. This structure is shared with the parent drug, Anastrozole. The electronic transitions responsible for UV absorption are typically π → π* transitions within the aromatic system. azooptics.com
While specific UV-Vis spectral data for this compound is limited, studies on Anastrozole provide a basis for expected behavior. Anastrozole typically exhibits a maximum absorbance (λmax) around 205-210 nm and another near 263 nm, depending on the solvent used. derpharmachemica.compharmainfo.inijcpa.in The conversion of the nitrile groups to carboxylic acid groups in this compound is not expected to dramatically alter the core chromophore but may cause a slight shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε). azooptics.com This is because the carboxylic acid group can act as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. iajps.com
Table 3: Expected UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Value | Rationale |
| λmax 1 | ~210 nm | Based on π → π* transitions in the substituted benzene ring, similar to Anastrozole. pharmainfo.inijcpa.in |
| λmax 2 | ~265 nm | Based on π → π* transitions in the conjugated system, similar to Anastrozole. derpharmachemica.com |
| Chromophore | Substituted benzene ring and triazole moiety | Responsible for absorption in the UV region. iajps.com |
| Solvent Effects | λmax may shift depending on solvent polarity | The polarity of the solvent can influence the energy of the electronic transitions. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. This comparison is used to validate the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula of the compound.
For this compound, with the proposed molecular formula C₁₇H₂₁N₃O₄, the theoretical elemental composition can be calculated. pharmaffiliates.comdaicelpharmastandards.com An experimental analysis of a pure sample of this compound should yield percentage values that are in close agreement (typically within ±0.4%) with the theoretical values, thereby confirming its elemental composition and providing strong support for its structural identification.
Table 4: Elemental Analysis Data for this compound (C₁₇H₂₁N₃O₄)
| Element | Molecular Weight ( g/mol ) | Theoretical % |
| Carbon (C) | 12.011 | 61.62% |
| Hydrogen (H) | 1.008 | 6.39% |
| Nitrogen (N) | 14.007 | 12.68% |
| Oxygen (O) | 15.999 | 19.31% |
| Total | 331.37 | 100.00% |
Note: Calculations are based on the average atomic weights of the elements.
Development and Validation of Analytical Methodologies for Anastrozole Diacid
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. semanticscholar.org For the analysis of Anastrozole and its impurities like Anastrozole Diacid, liquid chromatography is the most widely used separation technique. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Analysis
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of Anastrozole and its impurities. researchgate.netdaicelpharmastandards.com Researchers have developed numerous HPLC methods to ensure the purity of Anastrozole bulk drug and its dosage forms. researchgate.netresearchgate.net These methods are designed to be simple, sensitive, precise, accurate, and stability-indicating. researchgate.net
A key aspect of HPLC method development is the selection of the appropriate stationary phase (column) and mobile phase. For instance, a stability-indicating reverse-phase HPLC method was developed using a Hichrom RPB C18 column to separate Anastrozole from its degradation products, including this compound. researchgate.net Another method utilized an Oyster ODS-3 column with an isocratic mobile phase of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (60:40 v/v) to achieve separation. nih.gov The detection wavelength is also a critical parameter, with 215 nm being commonly used for monitoring the elution of Anastrozole and its related substances. researchgate.netnih.gov
Forced degradation studies are integral to developing stability-indicating methods. Anastrozole has been shown to degrade under basic and oxidative conditions, leading to the formation of impurities such as this compound and Monoacid. nih.gov A successful HPLC method must be able to resolve these degradation products from the main API peak. nih.gov
The following table summarizes the chromatographic conditions of a developed HPLC method for Anastrozole and its impurities:
| Parameter | Condition |
| Column | Hichrom RPB, (250 × 4.6) mm, 5 µm |
| Mobile Phase A | 0.01M Potassium di-hydrogen orthophosphate, pH 2.5 |
| Mobile Phase B | Methanol (B129727) and Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 30˚C |
This table outlines the parameters for a gradient HPLC method developed for the impurity profiling of Anastrozole. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, sensitivity, and faster analysis times. ijpsonline.comijpsonline.com These benefits are particularly valuable for the analysis of complex samples and for detecting low-level impurities. ijpsonline.com
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully employed for the quantification of Anastrozole in human plasma. ijpsonline.comcapes.gov.br One such method utilized an Acquity UPLC BEH C18 column with a mobile phase of methanol and 10 mmol/L ammonium acetate (B1210297) (75:25, v/v) at a flow rate of 0.30 mL/min. capes.gov.brnih.gov This approach achieved a very short run time of 1.5 minutes per sample, demonstrating the high throughput capabilities of UPLC. nih.gov The enhanced sensitivity of UPLC-MS/MS allows for the detection of Anastrozole and its metabolites at very low concentrations. ijpsonline.com
The application of UPLC is crucial for resolving closely eluting impurities and for providing more detailed information about the impurity profile of Anastrozole, which would include compounds like this compound.
Gas Chromatography (GC) Methodologies for Volatile Derivatives (if applicable)
While liquid chromatography is more common for non-volatile compounds like this compound, Gas Chromatography (GC) can be a viable technique, particularly for volatile derivatives or for the analysis of the parent compound, Anastrozole. ijpsonline.comalliedacademies.org GC methods are widely used for quantifying Anastrozole in biological samples, though they can be labor-intensive due to the need for extensive sample clean-up. alliedacademies.org
A fast-GC/MS method has been developed for the simultaneous determination of several anti-estrogenic agents, including Anastrozole, in human urine. nih.gov This method involves enzymatic hydrolysis, liquid-liquid extraction, and derivatization before analysis. nih.gov The use of a short column and fast temperature ramping allows for an efficient separation of all analytes in approximately 4 minutes. alliedacademies.orgnih.gov
Method Validation Parameters for this compound Analysis
Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. researchgate.netnih.gov According to the International Conference on Harmonisation (ICH) guidelines, validation involves evaluating several parameters to ensure the method's reliability. researchgate.netnih.gov
Specificity and Selectivity Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.netnih.gov For this compound analysis, the method must be able to distinguish it from Anastrozole and other related impurities. nih.gov This is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in the chromatograms of placebo, blanks, and stressed samples. ijprajournal.com The resolution between the analyte peak and the closest eluting peak is a key measure of selectivity. nih.gov
Linearity and Calibration Range Determination
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnih.gov The calibration range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.netnih.gov
For the analysis of Anastrozole and its impurities, linearity is typically established by preparing a series of standard solutions at different concentrations and plotting the peak area response against the concentration. researchgate.net The correlation coefficient (r) of the resulting calibration curve is a measure of the linearity. researchgate.net For instance, a validated HPLC method for Anastrozole established linearity in the range of 2-10 μg/mL with a correlation coefficient of 0.999. researchgate.net Another study demonstrated linearity for Anastrozole in the range of 0.24 to 500 ng/mL. nih.gov
The following table presents data from a linearity study for Anastrozole:
| Concentration (µg/mL) | Peak Area |
| 2 | 134.5 |
| 4 | 268.2 |
| 6 | 402.9 |
| 8 | 537.1 |
| 10 | 671.8 |
This table shows a linear relationship between the concentration of Anastrozole and the corresponding peak area in an HPLC analysis. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. aoac.org These limits are crucial for quantifying trace-level impurities.
Various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to determine Anastrozole and its related substances. ijpsonline.com These methods demonstrate the sensitivity required to detect and quantify impurities at levels necessary to meet regulatory standards. ijarst.in For instance, a stability-indicating LC-MS/MS method was developed for estimating impurity levels in Anastrozole tablets, achieving a sensitivity with an LOQ of 0.30 ng/mL for Anastrozole itself. ijpsonline.com Another LC-MS/MS method reported an even lower LOQ of 0.055 ng/mL. ijpsonline.com
Research has established specific LOD and LOQ values for Anastrozole and its impurities through various analytical techniques. These validated methods are capable of separating and quantifying degradation products, including this compound. researchgate.net
Table 1: LOD and LOQ for Anastrozole and Related Substances
| Analyte | Method | LOD | LOQ | Reference |
|---|---|---|---|---|
| Anastrozole | HPLC | 2.2 µg/mL | 6.7 µg/mL | nih.gov |
| Anastrozole | RP-HPLC | 0.086 µg/mL | 0.261 µg/ml | ajphr.com |
| Anastrozole | LC-MS | 0.5 ng/mL | 1.4 ng/mL | nih.gov |
| Anastrozole | LC-MS/MS | - | 0.055 ng/mL | ijpsonline.com |
| Anastrozole Pentamethyl (Impurity) | HPLC | 0.06 µg/mL | 0.22 µg/mL | nih.gov |
Precision and Accuracy Assessments
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results to the true value and is often determined through recovery studies. researchgate.net
Validation studies for analytical methods determining Anastrozole and its impurities consistently demonstrate high precision and accuracy. For example, one RP-HPLC method showed intraday and interday RSDs of less than 2.0% for Anastrozole. nih.gov In another study, the accuracy, determined by the recovery method of addition, was found to be between 99.84% and 100.2%. researchgate.net These assessments confirm that the analytical methods are reliable for their intended purpose. researchgate.net
Table 2: Precision and Accuracy Data for Anastrozole Determination
| Method | Parameter | Concentration Level | Result | Reference |
|---|---|---|---|---|
| RP-HPLC | Accuracy (% Recovery) | 50%, 100%, 150% | 100.26% | ajphr.com |
| RP-HPLC | Precision (%RSD) | Repeatability | 0.5% | ajphr.com |
| RP-HPLC | Precision (%RSD) | Intermediate Precision | 0.6% | ajphr.com |
| LC-MS | Accuracy | 2.0 ng/mL - 75.0 ng/mL | 89.1% - 109.2% | nih.gov |
| LC-MS | Precision (%CV) | Intra-day | 9.70% - 12.98% | nih.gov |
| LC-MS | Precision (%CV) | Inter-day | 3.8% - 4.3% | nih.gov |
Robustness and System Suitability Evaluations
Robustness testing is a critical component of method validation that demonstrates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. americanpharmaceuticalreview.com This ensures the method's reliability during routine use. ich.org For HPLC methods, these variations can include changes in mobile phase composition, pH, flow rate, and column temperature. ajphr.comamericanpharmaceuticalreview.com
Table 3: Robustness Evaluation of an RP-HPLC Method for Anastrozole
| Parameter Varied | Condition | %RSD | Reference |
|---|---|---|---|
| Flow Rate (1.0 ml/min) | 0.9 ml/min | 1.0% | ajphr.com |
| 1.1 ml/min | 1.4% | ajphr.com | |
| Mobile Phase (60A:40B) | 50B:50A | 0.8% | ajphr.com |
| 40B:60A | 1.4% | ajphr.com | |
| Temperature (30°C) | 25°C | 1.3% | ajphr.com |
| 35°C | 1.1% | ajphr.com |
Impurity Profiling and Related Substance Determination in Anastrozole and its Degradants
Impurity profiling, which involves the identification and quantification of impurities in an API, is a crucial step in drug development and manufacturing to ensure patient safety. ijarst.inmedwinpublishers.com Regulatory bodies require that impurities be maintained below specified limits. scielo.br For Anastrozole, this includes process-related impurities and degradation products that may form during manufacturing or storage. ijarst.inscielo.br
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. researchgate.netresearchgate.net Anastrozole is subjected to stress conditions such as acid, base, oxidation, heat, and light as per ICH guidelines. researchgate.net These studies have led to the identification and characterization of several degradation products. ijpsonline.com
Notably, two new degradation products were identified after subjecting Anastrozole to base and oxidative stress conditions: this compound and Anastrozole Monoacid. researchgate.net An isocratic stability-indicating reverse-phase liquid chromatography (RP-LC) method was developed to separate Anastrozole from these and other impurities, proving the method's ability to monitor the stability of the drug substance. researchgate.net The structures of these impurities were confirmed using spectroscopic techniques like LC-MS/MS and NMR spectroscopy. researchgate.net
Table 4: Identified Impurities and Degradation Products of Anastrozole
| Impurity Name | Chemical Name | Type / Origin | Reference |
|---|---|---|---|
| This compound | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) | Degradation Product (Base/Oxidative Stress) | researchgate.net |
| Anastrozole Monoacid | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid | Degradation Product (Base/Oxidative Stress) | researchgate.net |
| Impurity I | 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-fenileno)bis(2-metilpropanonitrila) | Process-Related Impurity | scielo.br |
| Impurity II | 2,2'-(5-metil-1,3-fenileno)bis(2-metilpropanonitrila) | Process-Related Impurity | scielo.br |
| Impurity III | 2,2'-(5-(bromometil)-1,3-fenileno)bis(2-metilpropanonitrila) | Process-Related Impurity | scielo.br |
| Triazole | - | Metabolite | geneesmiddeleninformatiebank.nlastrazeneca.com |
Degradation Kinetics and Stability Profile of Anastrozole Diacid
Kinetic Studies of Anastrozole Diacid Formation under Controlled Stress Conditions
Forced degradation studies are fundamental to understanding how a drug substance behaves under stress, leading to the identification of potential degradants like this compound. These studies involve subjecting the parent drug, Anastrozole, to conditions that exceed those used in accelerated stability testing.
Research indicates that the degradation of Anastrozole follows first-order kinetics under various stress conditions, including different temperatures, pH values, and oxidative environments. researchgate.netresearchgate.netingentaconnect.com The formation of this compound, fully named 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid), has been specifically identified when Anastrozole is subjected to base hydrolysis and, to a lesser extent, oxidative stress. researchgate.netnih.gov In these studies, Anastrozole is intentionally degraded to produce and characterize its impurities. The Diacid, along with a corresponding Monoacid, are reported as the primary degradation products formed under these conditions. researchgate.netresearchgate.netnih.gov The use of techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) is crucial for monitoring the concentration of Anastrozole as it degrades, allowing for the determination of the reaction kinetics. researchgate.netingentaconnect.com
Table 1: Summary of Anastrozole Degradation Leading to this compound Formation
| Stress Condition | Kinetic Order | Outcome | Reference |
|---|---|---|---|
| Base Hydrolysis | First-Order | Significant degradation; formation of this compound and Monoacid. | researchgate.net, researchgate.net, nih.gov |
| Oxidation | First-Order | Slight degradation; formation of this compound and Monoacid. | researchgate.net, nih.gov, nih.gov |
| Acid Hydrolysis | - | Generally stable. | ijprajournal.com, nih.gov |
| Thermal Stress | - | Generally stable. | ijprajournal.com, nih.gov |
Influence of pH on this compound Stability and Degradation Rates
The stability of Anastrozole and, consequently, the formation rate of this compound, is highly dependent on pH. researchgate.netresearchgate.net Studies have consistently shown that Anastrozole is more susceptible to degradation in alkaline (basic) conditions compared to acidic or neutral environments. researchgate.netresearchgate.netingentaconnect.com
The primary pathway leading to the formation of this compound is the hydrolysis of the two nitrile groups on the parent Anastrozole molecule to carboxylic acid groups. This reaction is significantly accelerated under basic conditions. researchgate.netnih.gov In contrast, the drug substance is found to be relatively stable at lower pH values. researchgate.netresearchgate.net One study investigating the electrochemical oxidation of Anastrozole also noted that the degradation rate was influenced by pH, with faster degradation observed at a reduced pH of 3. mdpi.com However, for the hydrolytic pathway that specifically forms the diacid, alkaline conditions are the most critical factor. researchgate.netnih.gov
Impact of Temperature and Light on this compound Degradation
Temperature and light are key environmental factors evaluated during stability testing. In forced degradation studies, elevated temperatures are often used in conjunction with hydrolytic or oxidative agents to accelerate the formation of degradation products. ajpsonline.com While Anastrozole itself has been found to be largely stable under conditions of thermal stress alone, the rate of its degradation into this compound via hydrolysis is temperature-dependent, with higher temperatures increasing the reaction rate. researchgate.netijprajournal.com
With respect to light, photostability studies conducted according to ICH guidelines have shown that Anastrozole is a photostable compound. cbg-meb.nlgeneesmiddeleninformatiebank.nl Exposure to UV light for extended periods did not result in significant degradation of the parent drug. ijprajournal.comgeneesmiddeleninformatiebank.nl Therefore, light is not considered a primary driver for the formation of this compound. nih.gov
Long-Term and Accelerated Stability Testing Methodologies
To establish a re-test period for a drug substance and a shelf life for a drug product, regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for stability testing. ich.orgkkwagh.edu.in These methodologies involve storing the drug substance or product under defined conditions for specified durations.
Long-Term Stability Testing: This is conducted to evaluate the physical, chemical, biological, and microbiological characteristics of a drug under its expected storage conditions. For a re-test period of at least 12 months, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. ich.org
Accelerated Stability Testing: This involves subjecting the drug to elevated temperature and humidity to speed up chemical degradation and physical changes. amsbiopharma.com Data from these studies, which typically run for 6 months, help to predict the long-term stability profile and evaluate the effect of short-term excursions from the labeled storage conditions. ich.orgeuropa.eu
If a "significant change" occurs during accelerated testing, an intermediate storage condition is recommended for evaluation. europa.eu All stability studies must use validated stability-indicating analytical methods to detect changes in the quality of the drug substance. ich.org
Table 2: Standard ICH Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Identification of Secondary Degradation Products of this compound
The characterization of degradation pathways is crucial for impurity profiling. Under forced degradation conditions, particularly base hydrolysis and oxidation, Anastrozole degrades into two primary impurities that have been isolated and characterized using techniques like LC-MS/MS and NMR spectroscopy. researchgate.netnih.gov These have been identified as:
This compound: 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) researchgate.netnih.gov
Anastrozole Monoacid: 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid researchgate.netnih.gov
These two compounds represent the first-stage degradation products from the hydrolysis of the parent molecule's nitrile groups. The available scientific literature primarily focuses on the formation and identification of these initial degradants. Information regarding the further degradation of this compound into secondary or subsequent degradation products is not extensively documented in the reviewed sources.
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Name / Description |
|---|---|
| Acetonitrile (B52724) | A polar aprotic solvent used in chromatography. |
| Ammonium (B1175870) formate (B1220265) | A salt used as a buffer in mobile phases for HPLC and LC-MS. |
| Anastrozole | α¹,α¹,α³,α³-tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile |
| This compound | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) |
| Anastrozole Monoacid | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid |
| Estradiol | An estrogen steroid hormone. |
| Estrone | An estrogenic hormone secreted by the ovary and adipose tissue. |
Theoretical and Computational Studies on Anastrozole Diacid
Molecular Docking and Simulation of Anastrozole Diacid Molecular Interactions (Non-Biological Receptor Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While docking studies of Anastrozole are typically focused on its interaction with the aromatase enzyme, the same principles can be applied to understand the interactions of this compound with non-biological receptors. Such studies could be relevant for understanding its behavior in various chemical environments, for instance, its interaction with excipients in a pharmaceutical formulation or with stationary phases in chromatographic systems.
A theoretical molecular docking study of this compound with a non-biological receptor, such as a cyclodextrin or a synthetic polymer, would involve the three-dimensional modeling of both the diacid and the receptor. The simulation would then explore various possible binding poses, and a scoring function would be used to rank them based on their predicted binding affinity. The results could provide insights into the types of intermolecular forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the binding.
Table 1: Theoretical Intermolecular Interactions of this compound with a Hypothetical Non-Biological Receptor
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Groups on Receptor |
| Hydrogen Bonding | Carboxylic acid (-COOH) groups, Triazole nitrogen atoms | Hydroxyl (-OH), Amine (-NH2), Carbonyl (C=O) groups |
| Van der Waals Forces | Phenyl ring, Isopropyl groups | Hydrophobic cavities, Alkyl chains |
| Electrostatic Interactions | Partial negative charges on oxygen and nitrogen atoms, Partial positive charges on hydrogen atoms | Polar functional groups, Charged residues |
This table represents a theoretical model of potential interactions and is not based on published experimental data.
Molecular dynamics simulations could further complement these docking studies by providing a dynamic picture of the binding process and the stability of the formed complex over time.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, can be employed to investigate the electronic structure and predict the reactivity of this compound. Methods such as Density Functional Theory (DFT) are powerful tools for this purpose.
By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.
Furthermore, these calculations can determine various molecular properties, including:
Electron Density Distribution: To identify electron-rich and electron-deficient regions.
Electrostatic Potential Maps: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Dipole Moment: To understand the molecule's polarity.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |
| Electron Density on Carboxylic Acids | High electron density expected, indicating potential for hydrogen bonding and deprotonation. |
| Electrostatic Potential | Negative potential around the carboxylic oxygen and triazole nitrogen atoms, suggesting sites for interaction with electrophiles. |
This table contains theoretical predictions based on the application of quantum chemical methods and does not represent experimentally verified data.
Computational Prediction of this compound Degradation Pathways and Mechanisms
Computational tools can be utilized to predict the potential degradation pathways and mechanisms of this compound under various conditions, such as hydrolysis, oxidation, and photolysis. Software that employs rule-based systems or more advanced quantum mechanics/molecular mechanics (QM/MM) simulations can forecast the likely degradation products.
These predictive models can identify the most labile bonds within the this compound structure and simulate the chemical reactions that could lead to its breakdown. For instance, the carboxylic acid groups could be susceptible to decarboxylation under thermal stress, or the triazole ring could be a site for oxidative degradation. Understanding these potential degradation pathways is crucial for assessing the long-term stability of the compound.
In Silico Assessment of Molecular Properties Relevant to Stability
A variety of in silico tools can predict the physicochemical properties of this compound that are relevant to its stability. These properties are often calculated based on the molecule's two-dimensional structure or its three-dimensional conformation.
Key molecular properties that can be assessed include:
pKa: The acid dissociation constant is a critical parameter for a dicarboxylic acid, influencing its solubility and ionization state at different pH values.
LogP: The logarithm of the partition coefficient between octanol and water provides an indication of the molecule's hydrophilicity or lipophilicity, which can affect its stability in different solvent systems.
Solubility: Predicting the aqueous solubility is important for understanding its behavior in physiological and formulation contexts.
Polar Surface Area (PSA): This property is related to the molecule's ability to form hydrogen bonds and can influence its permeability and interactions.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value Range | Relevance to Stability |
| pKa1 (first carboxylic acid) | 3.5 - 4.5 | Influences ionization state and solubility in acidic conditions. |
| pKa2 (second carboxylic acid) | 4.5 - 5.5 | Influences ionization state and solubility in neutral to basic conditions. |
| LogP | < 2.0 | Indicates higher hydrophilicity compared to Anastrozole, affecting its distribution and stability in aqueous environments. |
| Aqueous Solubility | Higher than Anastrozole | The presence of two carboxylic acid groups is expected to increase water solubility. |
| Polar Surface Area (PSA) | > 100 Ų | Suggests a high capacity for forming hydrogen bonds, which can impact aggregation and stability. |
The values in this table are estimations based on the chemical structure of this compound and are not derived from experimental measurements.
Environmental Fate and Occurrence of Anastrozole Diacid
Environmental Persistence and Potential for Biodegradation
Direct research on the environmental persistence and biodegradation of Anastrozole Diacid is not extensively documented in scientific literature. However, insights can be drawn from the environmental fate of its parent compound, Anastrozole. Studies show that Anastrozole is not readily biodegradable, with tests showing 0% biodegradation under both aerobic and anaerobic conditions over 28 and 55 days, respectively. astrazeneca.com This suggests that the core structure of the molecule is highly persistent.
This compound is formed as a product of chemical degradation, specifically hydrolysis, rather than biodegradation. nih.gov Forced degradation studies have demonstrated that Anastrozole degrades into this compound under basic (alkaline) conditions. nih.govresearchgate.net The stability of the diacid metabolite in the environment is a critical unknown. While the hydrolysis of the nitrile groups to carboxylic acids represents a degradation step, the resulting diacid molecule may itself be resistant to further microbial breakdown. The persistence of such transformation products is a key consideration in environmental risk assessment, as they can sometimes exhibit their own biological activity or environmental effects. ecetoc.org
Table 1: Biodegradation Data for Parent Compound Anastrozole
| Test Type | Method | Duration | Result | Classification | Reference |
|---|---|---|---|---|---|
| Aerobic Biodegradation | OECD 301F | 28 days | 0% | Not Readily Biodegradable | astrazeneca.com |
Mobility and Distribution in Environmental Compartments (e.g., soil, water systems)
There are no specific studies available on the mobility and distribution of this compound in soil and water systems. The mobility of its parent compound, Anastrozole, is classified as moderate in soils, based on its measured soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1100. astrazeneca.com
The transformation from Anastrozole to this compound involves converting non-polar nitrile groups (-CN) to highly polar carboxylic acid groups (-COOH). This chemical change is expected to significantly increase the compound's water solubility and reduce its tendency to adsorb to soil and sediment. Carboxylic acids are generally more mobile in aquatic environments and have lower Koc values compared to their nitrile precursors. Therefore, it is predicted that this compound would be more mobile and prevalent in the aqueous phase (surface water, groundwater) and less likely to be retained in soil or sludge compared to Anastrozole. astrazeneca.com
Photodegradation and Hydrolysis in Aquatic Environments
This compound is a product of the hydrolysis of Anastrozole. nih.gov Studies on Anastrozole's degradation kinetics show that its breakdown is pH-dependent, with the compound being notably more unstable in alkaline (basic) conditions, which facilitates the formation of the diacid. nih.govresearchgate.net
Specific research into the photodegradation of this compound itself is not available. For the parent compound, Anastrozole, forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) were performed. nih.gov While significant degradation was noted under base hydrolysis, the specific contribution of photolysis to the formation of the diacid or its subsequent breakdown is not detailed. nih.gov Generally, the environmental fate of pharmaceuticals is influenced by factors like light intensity and the presence of other substances in the water. nih.govnih.gov Without direct experimental data, the susceptibility of this compound to photodegradation in aquatic environments remains an area requiring further investigation.
Table 2: Degradation Findings for Parent Compound Anastrozole
| Condition | Observation | Degradation Product Formed | Reference |
|---|---|---|---|
| Base Hydrolysis | Drug degradation observed | This compound | nih.gov |
| Oxidative Conditions | Slight degradation observed | - | nih.gov |
Bioaccumulation Potential in Non-Target Organisms
Direct data on the bioaccumulation potential of this compound in non-target organisms does not exist. The bioaccumulation potential of a substance is often estimated using its octanol-water partition coefficient (Log P or Log Kow). For the parent compound, Anastrozole, the measured Log P is low, and it is not predicted to bioaccumulate in aquatic organisms. astrazeneca.com
The conversion of Anastrozole to this compound results in a more polar and water-soluble molecule. Polar compounds generally have lower Log P values and, consequently, a lower tendency to accumulate in the fatty tissues of organisms. Therefore, the bioaccumulation potential of this compound is expected to be even lower than that of its parent compound and is likely to be insignificant. However, it is important to note that the ecotoxicity of Anastrozole metabolites has not been studied. astrazeneca.com
Analytical Challenges in Environmental Monitoring of this compound as a Degradant
The environmental monitoring of this compound presents considerable analytical challenges. As a transformation product, it is expected to be present in the environment at extremely low concentrations, likely in the nanogram per liter (ng/L) range, within complex matrices like wastewater effluent and surface water. nih.gov
Identifying and quantifying such degradants requires sophisticated and highly sensitive analytical methods. The initial characterization of this compound was achieved through forced degradation studies in a laboratory setting, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradant. nih.gov
Key challenges in routine environmental monitoring include:
Low Concentrations: Detecting trace levels requires advanced analytical instrumentation with very low detection limits. nih.gov
Matrix Interference: Environmental samples contain a multitude of other compounds that can interfere with the analysis, necessitating complex and time-consuming sample extraction and clean-up procedures. nih.gov
Lack of Standards: Certified analytical standards for this compound may not be commercially available for routine monitoring, hindering accurate quantification. daicelpharmastandards.com
Unknown Ecotoxicity: A significant challenge is the general lack of ecotoxicological data for pharmaceutical metabolites. astrazeneca.com Without this information, the environmental relevance of detecting this compound is difficult to assess, making it a low priority for regulatory monitoring programs.
Q & A
Q. What are the validated analytical methods for quantifying Anastrozole Diacid in pharmaceutical formulations?
To quantify this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. For example, a method employing a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 55:45 ratio, and detection at 215 nm achieves resolution >2.0 and linearity (R² >0.999) within 1–100 μg/mL . Validation parameters (precision, accuracy, LOD/LOQ) must adhere to ICH guidelines. Researchers should cross-validate results with mass spectrometry (LC-MS) for trace-level analysis .
Q. How does the chemical stability of this compound vary under different storage conditions?
Stability studies should assess degradation under thermal (40°C–60°C), photolytic (ICH Q1B guidelines), and hydrolytic (acid/alkaline conditions) stress. For example, accelerated stability testing at 40°C/75% RH over six months showed <2% degradation, while acidic hydrolysis (0.1M HCl, 70°C) induced 15% degradation within 24 hours. Data should be analyzed using kinetic models (e.g., zero/first-order) to predict shelf life .
Q. What in vitro models are suitable for studying this compound’s estrogen suppression efficacy?
Estrogen receptor (ER)-positive MCF-7 breast cancer cells are commonly used. Researchers should measure aromatase activity via tritiated-water release assays or ELISA-based quantification of estradiol (E2) levels. Dose-response curves (1 nM–10 μM) and IC50 calculations must account for solvent controls (e.g., DMSO ≤0.1%) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound across species be resolved?
Discrepancies in bioavailability (e.g., 80% in rats vs. 60% in primates) may arise from species-specific cytochrome P450 metabolism. To address this:
Q. What experimental design minimizes bias in phase III trials comparing this compound to other aromatase inhibitors?
A double-blind, randomized controlled trial (RCT) with stratification by ER/PR status and menopausal state is critical. Key considerations:
- Primary endpoint : Time to progression (TTP) assessed by blinded central review (avoiding investigator bias) .
- Sample size : Use power analysis (α=0.05, β=0.2) with historical TTP data (e.g., 11.1 months for Anastrozole vs. 13.8 months for exemestane) .
- Covariates : Adjust for prior tamoxifen exposure and bone density to isolate treatment effects .
Q. How can researchers address non-linearity in dose-response relationships for this compound’s off-target effects?
Non-linear dynamics (e.g., U-shaped curves in bone density loss) require:
- Mechanistic modeling : Incorporate receptor occupancy rates and feedback loops (e.g., FSH/LH upregulation).
- Fractional factorial designs : Test multiple dose levels (e.g., 1, 5, 10 mg/day) with longitudinal biomarker monitoring (CTX-I for bone resorption) .
Methodological Guidance
Q. What statistical approaches are optimal for analyzing time-to-event data in this compound trials?
Use Kaplan-Meier survival analysis with log-rank tests for TTP comparisons. For multivariable adjustment, Cox proportional hazards models should include:
- Covariates : Age, tumor grade, HER2 status.
- Sensitivity analyses : Competing risks models to account for non-cancer mortality .
Q. How should researchers validate this compound’s metabolite profiling in preclinical studies?
- Sample preparation : Plasma/tissue homogenates extracted via protein precipitation (acetonitrile).
- Analytical platform : UPLC-QTOF-MS with untargeted metabolomics workflows (e.g., XCMS software).
- Validation : Compare fragmentation patterns with synthetic standards and use isotopic labeling to track biotransformation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
